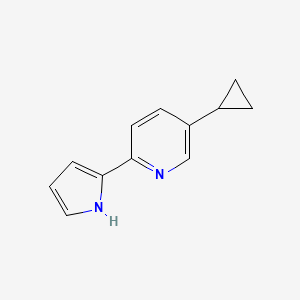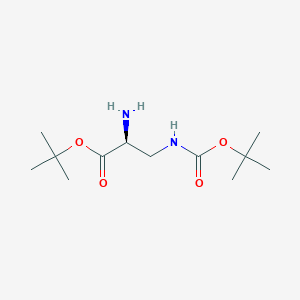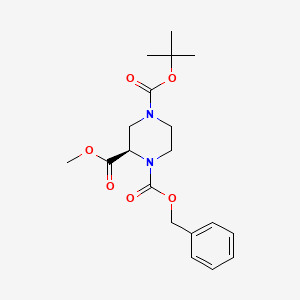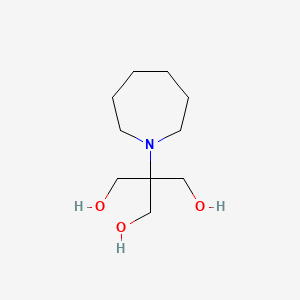![molecular formula C6H10N2O B13133840 2-Methyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B13133840.png)
2-Methyl-2,6-diazaspiro[3.3]heptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2,6-diazaspiro[3.3]heptan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro ring and a heptanone moiety. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for piperazine, a common scaffold in drug design .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptan-1-one typically involves the use of azabicyclo[1.1.0]butyl intermediates. A robust and mild flow technology-assisted two-step protocol has been developed for its synthesis. This method ensures high molecular rigidity and predictable vectorization, which are crucial for enhancing drug-likeness and target selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of flow chemistry and strain-release techniques from azabicyclo[1.1.0]butanes are promising approaches for scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2,6-diazaspiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, N-ethyl-N,N-diisopropylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-Methyl-2,6-diazaspiro[3.3]heptan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, enhancing molecular rigidity and target selectivity.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of advanced materials and chemical intermediates
Mécanisme D'action
The mechanism of action of 2-Methyl-2,6-diazaspiro[3.3]heptan-1-one involves its interaction with specific molecular targets and pathways. Its spirocyclic structure allows it to act as a bioisostere, mimicking the behavior of piperazine and other similar compounds. This interaction can enhance drug-likeness, reduce toxicity, and improve clinical success .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride
- 2-Cyclopropyl-1-[(2S,3R)-6-(2-fluorobenzyl)-2-(hydroxymethyl)-3-phenyl-1,6-diazaspiro[3.3]hept-1-yl]ethanone
- 1-Oxa-2,6-diazaspiro[3.3]heptane
Uniqueness
2-Methyl-2,6-diazaspiro[3.3]heptan-1-one stands out due to its unique spirocyclic structure, which provides high molecular rigidity and predictable vectorization. This makes it a valuable scaffold in drug design, offering advantages over traditional non-strained heterocycles .
Propriétés
Formule moléculaire |
C6H10N2O |
|---|---|
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
2-methyl-2,6-diazaspiro[3.3]heptan-3-one |
InChI |
InChI=1S/C6H10N2O/c1-8-4-6(5(8)9)2-7-3-6/h7H,2-4H2,1H3 |
Clé InChI |
CEONBAVRISLWCO-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2(C1=O)CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(6-Amino-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13133800.png)
![3-Chloro-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B13133808.png)
![4-Methylbenzo[b]thiophen-3-amine](/img/structure/B13133815.png)







